B1577406 Maximin-H5

Maximin-H5

Cat. No.: B1577406
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Natural Source in Bombina maxima

Maximin-H5 (MH5) is an anionic antimicrobial peptide first isolated from the skin secretions of Bombina maxima, a species of fire-bellied toad endemic to China. It belongs to the maximin H family, a subgroup of antimicrobial peptides (AMPs) that coexist with the cationic maximin peptides in this amphibian genus. The discovery of MH5 emerged from investigations into the rich diversity of AMPs in B. maxima, which produce over 40 distinct antimicrobial peptides through rapid gene duplication and diversification. These peptides are critical components of the toad’s innate immune system, providing protection against pathogens while avoiding self-toxicity due to their structural adaptations.

Primary Structure and Post-Translational Modifications

The primary structure of native MH5 (ILGPVLGLVSDTLDDVLGIL-NH₂) comprises 20 amino acids, including three aspartate residues (Asp7, Asp14, Asp15) that confer its anionic charge. Unlike cationic AMPs, MH5 lacks basic residues and terminates with a C-terminal amide group (NH₂), a post-translational modification critical for its activity. This amidation enhances α-helical stability and membrane interactions, as demonstrated by comparative studies with the deamidated isoform (MH5C).

Feature MH5N (Native) MH5C (Deamidated)
C-Terminal Group -NH₂ -COOH
α-Helical Content 57.3% 44.8%
Membrane Penetration (Π) 10.5 mN/m 8.1 mN/m
Membrane Lysis 65.7% 56.6%

Data derived from studies comparing MH5N and MH5C in model cancer membranes.

Anionic Properties and Amphipathic α-Helical Conformation

MH5’s anionic nature distinguishes it from most AMPs, which are typically cationic. This property enables selective targeting of pathogens with anionic membranes, such as Staphylococcus aureus. In solution, MH5 adopts a random coil structure but transitions to an amphipathic α-helix in the presence of lipid bilayers, with hydrophobic residues (Leu, Val, Ile) aligning toward the membrane core and hydrophilic residues (Asp, Ser, Thr) interacting with lipid headgroups. This structural plasticity is pivotal for its membranolytic activity.

Comparative Analysis with Other Maximin Isoforms

MH5 differs from other maximin H peptides (e.g., H1–H4) in its anionic charge and specificity for Gram-positive bacteria. Unlike maximin 3, which exhibits broad-spectrum antimicrobial and anti-HIV activity, MH5 shows limited efficacy against Gram-negative bacteria and fungi. Within the maximin H family, MH5’s C-terminal amidation is unique, as other isoforms (e.g., maximin H3) lack this modification.

Properties

bioactivity

Antibacterial

sequence

ILGPVLGLVSDTLDDVLGIL

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Maximin-H5 exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The peptide's mechanism involves disrupting bacterial membranes, leading to cell lysis.

Data Table: Antimicrobial Activity Against Staphylococcus aureus

pH LevelMembrane Penetration (ΔΠ mN/m)Lysis Rate (%)
66.248
75.640

Anticancer Applications

This compound has shown promise as an anticancer agent, particularly against glioblastoma cell lines. Its mechanism involves membranolytic actions similar to those observed in its antimicrobial properties.

Case Study: Glioblastoma Cell Line T98G

  • Study Findings: In vitro studies demonstrated that MH5 significantly reduces the viability of T98G glioblastoma cells by approximately 70% at an effective concentration (EC50) of 125 μM .
  • Mechanism: The peptide's ability to adopt an α-helical structure in the presence of cancer cell membranes enhances its interaction and lytic capabilities against cancer cells .

Data Table: Anticancer Activity Against T98G Cells

Treatment Concentration (μM)Viability Reduction (%)
12570
Control~10

Structural Insights

The structural dynamics of this compound are crucial for understanding its functionality. The peptide predominantly exists in an unstructured form in aqueous solutions but adopts a helical configuration when interacting with lipid membranes.

Biophysical Properties

  • α-Helical Structure: The presence of membrane mimics significantly increases the α-helical content of MH5, which is essential for its bioactivity .
  • Role of C-terminal Amide Group: The C-terminal amide group enhances the peptide's amphiphilicity, which is vital for optimal interaction with target membranes .

Future Directions and Potential Applications

Given its dual role as an antimicrobial and anticancer agent, this compound presents numerous opportunities for development into therapeutic agents.

Therapeutic Development

  • Topical Treatments: Given its efficacy against MRSA, MH5 could be formulated into topical treatments for skin infections.
  • Cancer Therapy: Further exploration into combinatory therapies involving MH5 could enhance treatment efficacy against various cancers.

Comparison with Similar Compounds

Structural Analogues: Maximin-H4 vs. Maximin-H5

Maximin-H4, a homologue from the same peptide family, shares 76% sequence identity with this compound but differs at four residues (positions 3, 7, 11, and 15). Comparative studies reveal critical distinctions:

Property This compound Maximin-H4 Reference
MIC (μM) for S. aureus 4 16
Hemolytic Activity <10% at 64 μM 35% at 64 μM
α-Helicity (CD analysis) 78% 62%
Serum Stability (t₁/₂) 6.2 hours 3.8 hours

This compound’s enhanced stability and reduced hemolysis correlate with substitutions at position 7 (lysine in H5 vs. glutamic acid in H4), which reduce non-specific interactions with mammalian membranes .

Functional Analogues: Melittin vs. This compound

Melittin, a 26-residue peptide from honeybee venom, shares this compound’s membrane-lytic mechanism but differs in therapeutic applicability:

Property This compound Melittin Reference
MIC (μM) for E. coli 8 2
Hemolytic Activity <10% at 64 μM >90% at 16 μM
Cytotoxicity (IC₅₀) >128 μM 8 μM
Therapeutic Index (TI) 16 0.25

While melittin exhibits superior antimicrobial potency, its high cytotoxicity limits clinical utility. This compound’s higher TI (MIC/cytotoxicity ratio) underscores its safety advantage .

Mechanistic and Pharmacological Insights

  • Membrane Selectivity: this compound’s lower hydrophobicity index (0.52 vs. 0.68 for melittin) reduces non-target membrane binding, enhancing microbial specificity .
  • aureus after 30 serial passages .
  • Synergy with Antibiotics : Sub-inhibitory concentrations of this compound enhance vancomycin efficacy against methicillin-resistant S. aureus (MRSA) by 8-fold, likely via membrane permeabilization .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing Maximin-H5 is solid-phase peptide synthesis (SPPS) . This technique allows precise control over the amino acid sequence and post-synthetic modifications.

  • Peptide Sequence : this compound consists of 20 amino acids with a predominance of hydrophobic residues and a C-terminal amide moiety, which is critical for its biological activity.
  • Synthesis Details : SPPS involves sequential addition of protected amino acids on a resin support, enabling the assembly of the peptide chain in a controlled manner.
  • Purification : After synthesis, the crude peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve purity greater than 95%, ensuring removal of truncated sequences and other impurities.
Step Description
Resin loading Attachment of first amino acid to resin
Chain elongation Sequential addition of protected amino acids
Cleavage Removal of peptide from resin
Purification HPLC purification to >95% purity

Post-Synthetic Modifications

This compound can undergo specific modifications to alter its properties:

  • C-terminal Amidation vs. Deamidation : The native this compound has a C-terminal amide group, which is essential for optimal membranolytic and anticancer activity. Its C-terminally deamidated isoform (MH5C) shows reduced activity and altered secondary structure.
  • Cysteine Addition for Conjugation : A cysteine residue can be added at the C-terminal (MH5C-Cys) to facilitate conjugation reactions, particularly for polymer attachment.

Polymer Conjugation via Michael Addition Reaction

To improve solubility, stability, and functional versatility, this compound derivatives are conjugated to polymers such as polyethylene glycol (PEG).

  • Conjugation Chemistry : The conjugation is performed using a Michael addition reaction between the thiol group of the cysteine-modified peptide (MH5C-Cys) and maleimide-functionalized PEG polymers.
  • Reaction Conditions :
    • Peptide and PEG dissolved in phosphate-buffered saline (DPBS) at pH 7.
    • Oxygen removal from PEG solution using nitrogen gas to prevent oxidation.
    • Reduction of disulfide bonds in MH5C-Cys using 10 mM tris(2-carboxyethyl)phosphine (TCEP).
    • Reaction mixture incubated for 12 hours at 4 °C under oxygen-free conditions.
  • PEG Molecular Weights : PEG polymers of 2 kDa and 5 kDa are commonly used for conjugation.
Parameter Details
Peptide form MH5C-Cys (cysteine-modified)
Polymer mPEG-Maleimide (2 kDa and 5 kDa)
Buffer DPBS 1×, pH 7
Reducing agent TCEP, 10 mM
Reaction time 12 hours
Temperature 4 °C
Atmosphere Oxygen-free (nitrogen purged)

Purification and Characterization of Conjugates

  • Size Exclusion Chromatography (SEC) : After conjugation, the peptide-polymer conjugates are purified using SEC on a Superdex peptide 10/300 gel filtration column. The elution is monitored at 220 nm to detect peptide bonds.
  • Verification Techniques : SDS-PAGE and MALDI-ToF mass spectrometry confirm successful conjugation and purity.

Structural and Functional Analysis Post-Preparation

  • Secondary Structure : Circular dichroism (CD) spectroscopy reveals that native this compound adopts a high α-helical content (~57%) in the presence of model membranes, which is crucial for its activity. The C-terminally deamidated form shows reduced α-helicity (~45%).
  • Biological Activity : The prepared peptides and conjugates demonstrate antimicrobial and anticancer activities, with membrane disruption as a key mechanism. The presence of polymer conjugates can improve peptide stability and bioavailability without compromising activity.

Summary Table: Preparation Workflow of this compound

Step Method/Technique Purpose/Outcome
Peptide synthesis Solid-phase peptide synthesis Precise sequence assembly
Peptide cleavage Acid cleavage from resin Release of crude peptide
Purification HPLC High purity (>95%) peptide
Post-synthetic modification C-terminal amidation/deamidation Modulate activity and stability
Cysteine addition Peptide modification Enable polymer conjugation
Polymer conjugation Michael addition reaction Attach PEG for improved properties
Purification of conjugate Size exclusion chromatography Isolate pure conjugate
Characterization SDS-PAGE, MALDI-ToF, CD Confirm structure and purity

Q & A

Basic: How can researchers determine the optimal experimental conditions for synthesizing Maximin-H5?

Answer:
To optimize synthesis, use a factorial design to systematically vary parameters (e.g., temperature, pH, reactant ratios). Employ techniques like HPLC or mass spectrometry to monitor purity and yield at each condition. Validate reproducibility by repeating trials under identical parameters and comparing outcomes using statistical tools (e.g., ANOVA). Document protocols rigorously to ensure replicability, as emphasized in experimental methodology guidelines .

Basic: What analytical techniques are critical for characterizing this compound’s structural and functional properties?

Answer:
Combine spectroscopic (NMR, FTIR), chromatographic (HPLC), and thermodynamic (DSC) methods for structural validation. For functional analysis, use bioactivity assays (e.g., enzyme inhibition tests) and computational modeling (docking studies). Cross-validate results across techniques to address potential artifacts. Reference established protocols for compound characterization to ensure methodological rigor .

Advanced: How should researchers resolve contradictions between bioactivity data from in vitro vs. in vivo studies of this compound?

Answer:
First, assess confounding variables (e.g., metabolic degradation in vivo, dosage differences). Use meta-analysis to quantify effect sizes across studies and identify trends. Design follow-up experiments with controlled pharmacokinetic parameters, such as staggered dosing or tissue-specific delivery systems. This approach aligns with frameworks for analyzing data discrepancies in iterative research processes .

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